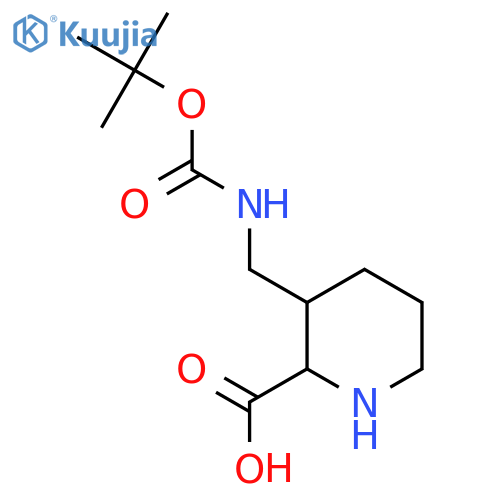

Cas no 2445784-34-7 (3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid)

3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid

- 2445784-34-7

- EN300-26865467

- 3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid

-

- インチ: 1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8-5-4-6-13-9(8)10(15)16/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16)

- InChIKey: HYZWKQAIIIURNA-UHFFFAOYSA-N

- SMILES: OC(C1C(CNC(=O)OC(C)(C)C)CCCN1)=O

計算された属性

- 精确分子量: 258.15795719g/mol

- 同位素质量: 258.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 18

- 回転可能化学結合数: 5

- 複雑さ: 312

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.7Ų

- XLogP3: -1.4

3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26865467-5g |

3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid |

2445784-34-7 | 5g |

$2650.0 | 2023-09-11 | ||

| Enamine | EN300-26865467-0.5g |

3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid |

2445784-34-7 | 95.0% | 0.5g |

$877.0 | 2025-03-20 | |

| Enamine | EN300-26865467-0.05g |

3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid |

2445784-34-7 | 95.0% | 0.05g |

$768.0 | 2025-03-20 | |

| Enamine | EN300-26865467-1g |

3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid |

2445784-34-7 | 1g |

$914.0 | 2023-09-11 | ||

| Enamine | EN300-26865467-0.25g |

3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid |

2445784-34-7 | 95.0% | 0.25g |

$840.0 | 2025-03-20 | |

| Enamine | EN300-26865467-10g |

3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid |

2445784-34-7 | 10g |

$3929.0 | 2023-09-11 | ||

| Enamine | EN300-26865467-0.1g |

3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid |

2445784-34-7 | 95.0% | 0.1g |

$804.0 | 2025-03-20 | |

| Enamine | EN300-26865467-1.0g |

3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid |

2445784-34-7 | 95.0% | 1.0g |

$914.0 | 2025-03-20 | |

| Enamine | EN300-26865467-2.5g |

3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid |

2445784-34-7 | 95.0% | 2.5g |

$1791.0 | 2025-03-20 | |

| Enamine | EN300-26865467-5.0g |

3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid |

2445784-34-7 | 95.0% | 5.0g |

$2650.0 | 2025-03-20 |

3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid 関連文献

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acidに関する追加情報

Introduction to 3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic Acid (CAS No. 2445784-34-7)

3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid, with the chemical identifier CAS No. 2445784-34-7, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their versatile applications in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of this molecule, including its piperidine backbone and the presence of a (tert-butoxy)carbonylamino functional group, make it a valuable intermediate in the creation of complex drug molecules.

The piperidine ring is a common pharmacophore in many drugs due to its ability to interact favorably with biological targets. Its structural flexibility allows for the optimization of pharmacokinetic properties, such as solubility and metabolic stability. In contrast, the (tert-butoxy)carbonylamino group serves as a protective group for amino functions during synthetic processes, ensuring that other reactive sites on the molecule remain intact. This dual functionality makes 3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid a crucial building block in multi-step synthetic routes.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutics. The piperidine scaffold, in particular, has been extensively studied for its role in central nervous system (CNS) drugs, cardiovascular medications, and anti-inflammatory agents. The incorporation of functional groups like the (tert-butoxy)carbonylamino moiety enhances the reactivity and adaptability of these molecules, facilitating their use in diverse synthetic strategies.

In the context of modern pharmaceutical research, 3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid has been explored for its potential applications in the synthesis of protease inhibitors and kinase inhibitors. These types of inhibitors are critical in treating a wide range of diseases, including cancer and infectious disorders. The ability to modify the piperidine ring and introduce various substituents allows researchers to fine-tune the binding affinity and selectivity of these inhibitors towards their target enzymes.

The use of computational chemistry and high-throughput screening has further accelerated the discovery process for compounds like 3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid. These methodologies enable scientists to predict the biological activity of novel molecules with high accuracy, reducing the time and cost associated with traditional trial-and-error approaches. By leveraging these technologies, researchers can identify promising candidates for further development more efficiently.

One notable application of this compound is in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The presence of the (tert-butoxy)carbonylamino group facilitates the introduction of additional functional moieties, allowing for the creation of highly specific peptidomimetics. These molecules have shown great promise in targeting diseases such as Alzheimer's and Parkinson's by inhibiting key enzymatic pathways.

The chemical synthesis of 3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and protecting group strategies. The choice of starting materials and reagents can significantly impact the efficiency and scalability of these processes.

In recent years, green chemistry principles have gained prominence in pharmaceutical manufacturing, emphasizing sustainable practices that minimize waste and reduce environmental impact. Researchers are increasingly exploring alternative synthetic pathways that utilize renewable resources and energy-efficient methods. The synthesis of 3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid provides an opportunity to apply these principles by optimizing reaction conditions for better sustainability.

The pharmacological potential of this compound has also been explored through preclinical studies. Initial results suggest that derivatives of 3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid exhibit desirable biological activities in vitro and in vivo. These findings warrant further investigation into its therapeutic applications, particularly in areas where there is an unmet medical need.

In conclusion, 3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid (CAS No. 2445784-34-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate in drug synthesis, while its functional groups offer opportunities for customization and optimization. As advancements continue to be made in drug discovery technologies, compounds like this are poised to play a crucial role in developing next-generation therapeutics.

2445784-34-7 (3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid) Related Products

- 50488-34-1(2-bromo-4-tert-butyl-pyridine)

- 1261944-35-7(4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde)

- 2138567-62-9(2-(Piperidin-1-yl)quinazoline-8-carboxylic acid)

- 34140-20-0(5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one)

- 887893-43-8(3-butanamido-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide)

- 364323-74-0(5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde)

- 11099-34-6(COPPER METAL ALLOY-COPPER TIN)

- 2138134-17-3(2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine)

- 4920-34-7(1,2,4-Trifluoro-3-methoxybenzene)

- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)